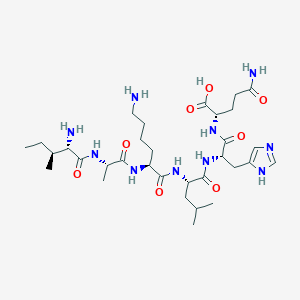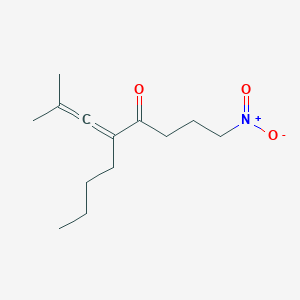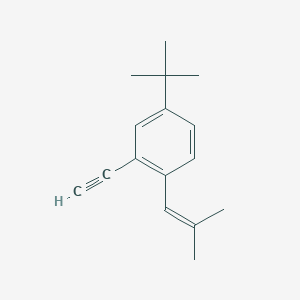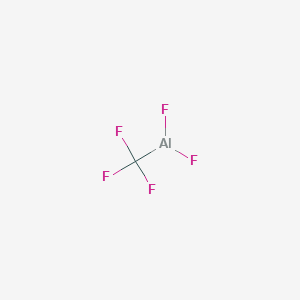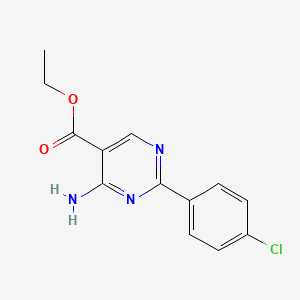![molecular formula C14H18BrNO3S B14218474 N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine CAS No. 828250-24-4](/img/structure/B14218474.png)
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group attached to an oxopropyl chain, which is further linked to the amino acid L-methionine. The presence of the bromophenyl group imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine typically involves a multi-step process. One common method includes the following steps:
Oxopropylation: The attachment of an oxopropyl group to the bromophenyl compound.
Coupling with L-methionine: The final step involves coupling the bromophenyl-oxopropyl intermediate with L-methionine under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenyl ketones.
Reduction: The oxopropyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Bromophenyl ketones.
Reduction: Bromophenyl alcohols.
Substitution: Various substituted bromophenyl derivatives.
Scientific Research Applications
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the oxopropyl chain and L-methionine moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine can be compared with similar compounds such as:
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine: Similar structure but with valine instead of methionine.
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-threonine: Similar structure but with threonine instead of methionine.
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-leucine: Similar structure but with leucine instead of methionine.
Properties
CAS No. |
828250-24-4 |
|---|---|
Molecular Formula |
C14H18BrNO3S |
Molecular Weight |
360.27 g/mol |
IUPAC Name |
(2S)-2-[[3-(4-bromophenyl)-3-oxopropyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C14H18BrNO3S/c1-20-9-7-12(14(18)19)16-8-6-13(17)10-2-4-11(15)5-3-10/h2-5,12,16H,6-9H2,1H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
TYYJZLNWCCLPOH-LBPRGKRZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NCCC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CSCCC(C(=O)O)NCCC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


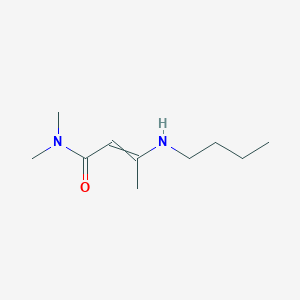


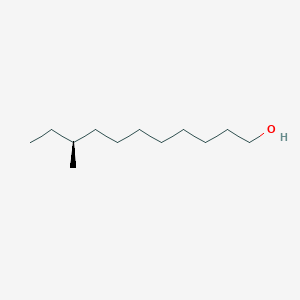
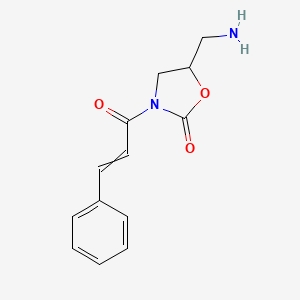
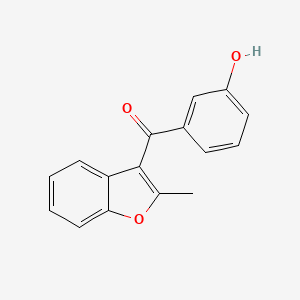
![1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B14218439.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl-](/img/structure/B14218440.png)
